molecular formula C10H10F3NO4S B7869976 ((3-(Trifluoromethyl)phenyl)sulfonyl)alanine

((3-(Trifluoromethyl)phenyl)sulfonyl)alanine

Cat. No.: B7869976
M. Wt: 297.25 g/mol
InChI Key: OZVPEEXYQQFKJL-LURJTMIESA-N
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Description

((3-(Trifluoromethyl)phenyl)sulfonyl)alanine is a compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a sulfonyl group and an alanine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This reaction involves the use of boron reagents and palladium catalysts to achieve the desired coupling.

Industrial Production Methods

Industrial production of ((3-(Trifluoromethyl)phenyl)sulfonyl)alanine may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing optimized reaction conditions to ensure high yield and purity. The process may also include steps for purification and isolation of the final product to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

((3-(Trifluoromethyl)phenyl)sulfonyl)alanine can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized under specific conditions.

    Reduction: The trifluoromethyl group can be reduced to form different derivatives.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like halogens or nucleophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce various trifluoromethyl-substituted compounds.

Scientific Research Applications

((3-(Trifluoromethyl)phenyl)sulfonyl)alanine has several scientific research applications:

Mechanism of Action

The mechanism of action of ((3-(Trifluoromethyl)phenyl)sulfonyl)alanine involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the sulfonyl group can participate in various biochemical interactions. These properties make it a valuable tool in studying molecular pathways and developing new therapeutic agents .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

((3-(Trifluoromethyl)phenyl)sulfonyl)alanine is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

(2S)-2-[[3-(trifluoromethyl)phenyl]sulfonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO4S/c1-6(9(15)16)14-19(17,18)8-4-2-3-7(5-8)10(11,12)13/h2-6,14H,1H3,(H,15,16)/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZVPEEXYQQFKJL-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NS(=O)(=O)C1=CC=CC(=C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)NS(=O)(=O)C1=CC=CC(=C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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